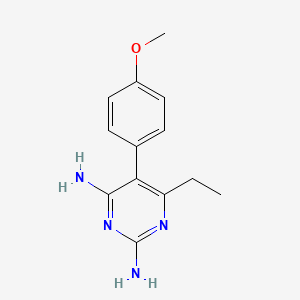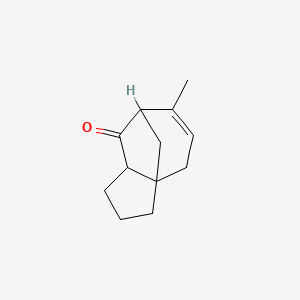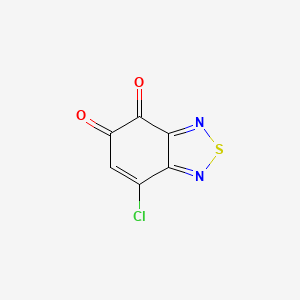
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is a fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one typically involves the fluorination of hexanone derivatives. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must also include safety measures to protect workers and the environment from potential hazards associated with fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Compounds with various functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in imaging techniques such as MRI, where fluorinated compounds can act as contrast agents.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical inertness and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluorinated compound with similar properties but different applications.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar fluorinated structure but different functional groups.
1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone: A structurally related compound with different reactivity and applications.
Uniqueness
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
106693-00-9 |
|---|---|
Molekularformel |
C7H3F11O2 |
Molekulargewicht |
328.08 g/mol |
IUPAC-Name |
1,1,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhexan-2-one |
InChI |
InChI=1S/C7H3F11O2/c1-20-4(10,11)2(19)3(8,9)5(12,13)6(14,15)7(16,17)18/h1H3 |
InChI-Schlüssel |
YWOBOCYPEYNWHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



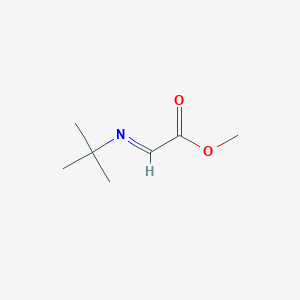
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
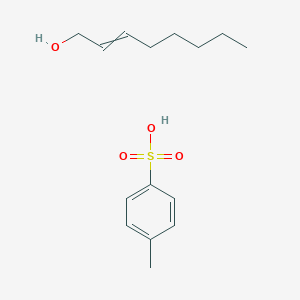

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
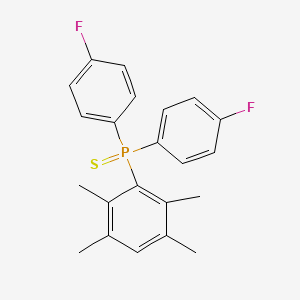

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)
